ICI 118,551 hydrochloride

Overview

Description

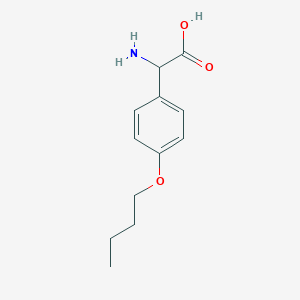

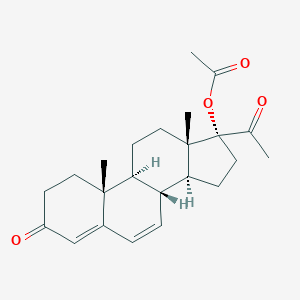

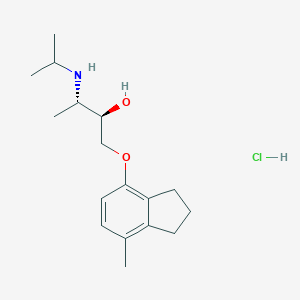

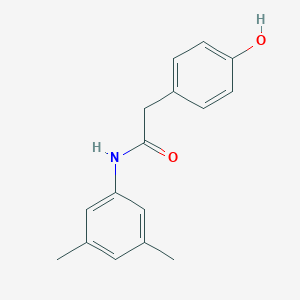

ICI 118,551 hydrochloride is a highly selective β2-adrenoceptor antagonist . It has been used to treat vasomotor migraines and somatic troubles related to anxiety state .

Molecular Structure Analysis

The molecular formula of ICI 118,551 hydrochloride is C17H27NO2 . Its molecular weight is 313.87 .Chemical Reactions Analysis

ICI 118,551 hydrochloride is a very selective β2 adrenergic inverse agonist .Scientific Research Applications

Ocular Hypotensive Agent : ICI 118,551 has been identified as an effective ocular hypotensive agent. It selectively targets the ciliary process β2‐adrenoceptor in the eye with minimal cardiac side effects. This makes it a promising candidate for treating conditions like glaucoma (Nathanson, 1984).

Cardiac Function in Heart Failure : Studies have shown that ICI 118,551 can decrease contraction in ventricular myocytes from failing human hearts. This effect is hypothesized to be due to its binding to the β2-adrenoceptor, leading to a Gi-coupled form of the receptor, which has implications in the treatment of heart failure (Gong et al., 2002).

Exercise Tachycardia and Beta-Adrenoceptor Responses : ICI 118,551 has been studied for its effects on exercise-induced tachycardia and isoprenaline-induced beta-adrenoceptor responses in humans. It demonstrated selective and competitive antagonism of beta 2-adrenoceptors (Arnold et al., 1985).

Treatment of Hemangioblastomas in von Hippel-Lindau Disease : Research indicates that ICI 118,551 can impair nuclear internalization of HIF-1α in Hemangioblastomas, reducing the activation of HIF-target genes and potentially halting tumor-related angiogenic processes. This positions it as a potential therapeutic option for von Hippel-Lindau disease and other HIF-related diseases (Cuesta et al., 2019).

Protection Against Ventricular Fibrillation : In animal models, ICI 118,551 has shown the ability to protect against ventricular fibrillation, a life-threatening heart rhythm that results in rapid, irregular beating of the ventricles (Billman et al., 1997).

Effect on Amnesia in Passive Avoidance Tasks : In studies involving domestic chicks, ICI 118,551 has been observed to induce amnesia when given systemically after a one-trial passive avoidance learning task (Davies & Payne, 1989).

Beta-Blocker Synthesis and Biological Activity : Research on the efficient asymmetric synthesis of ICI 118,551 has provided insights into the relationship between its optical activity and biological activity, revealing the S,S-enantiomer as the most potent form (Baker et al., 2010).

Effects on Sarcoplasmic Reticulum and Cardiac Function in Heart Failure : ICI 118,551 has been studied for its effects on the sarcoplasmic reticulum and cardiac function in rats with heart failure. It was found to have negative inotropic effects on cardiac muscle cells, which may be related to Gi protein (Gong et al., 2016).

Interaction with Serotonergic Activity and Memory Processes : ICI 118,551 has been implicated in studies examining its effects on serotonergic activity and memory processes in the brain, suggesting its potential impact on neuropsychiatric conditions (Hallberg et al., 2004).

properties

IUPAC Name |

(2R,3S)-1-[(7-methyl-2,3-dihydro-1H-inden-4-yl)oxy]-3-(propan-2-ylamino)butan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO2.ClH/c1-11(2)18-13(4)16(19)10-20-17-9-8-12(3)14-6-5-7-15(14)17;/h8-9,11,13,16,18-19H,5-7,10H2,1-4H3;1H/t13-,16-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBXMBGWSOLBOQM-LINSIKMZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCC2=C(C=C1)OCC(C(C)NC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2CCCC2=C(C=C1)OC[C@@H]([C@H](C)NC(C)C)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H28ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ICI 118,551 hydrochloride | |

CAS RN |

72795-04-1 | |

| Record name | 2-Butanol, 1-[(2,3-dihydro-7-methyl-1H-inden-4-yl)oxy]-3-[(1-methylethyl)amino]-, hydrochloride (1:1), (2R,3S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72795-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-amino-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate](/img/structure/B143449.png)

![1-[2,3-O-Isopropylidene-|A-D-ribofuranosyl]-1,2,4-triazole-3-carboxylic Acid Methyl Ester](/img/structure/B143457.png)

![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143464.png)